![molecular formula C16H38N2O+2 B12800729 Oxydipentonium CAS No. 703398-83-8](/img/structure/B12800729.png)
Oxydipentonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of oxydipentonium typically involves the reaction of trimethylamine with pentamethylene bromide, followed by the introduction of an oxygen bridge to form the final compound. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Oxydipentonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its structure, potentially affecting its efficacy as a cholinesterase inhibitor.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
Oxydipentonium has been explored in several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying cholinesterase inhibition.
Biology: Investigated for its effects on cholinesterase activity in biological systems.
Medicine: Studied as a potential muscle relaxant and for its role in treating conditions related to cholinesterase dysfunction.
Wirkmechanismus
Oxydipentonium exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to prolonged muscle relaxation. The molecular targets include cholinesterase enzymes, and the pathways involved are primarily related to neurotransmission and muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Oxydipentonium can be compared with other cholinesterase inhibitors such as:
Neostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis.
Pyridostigmine: Similar to neostigmine but with a longer duration of action.
Edrophonium: A short-acting cholinesterase inhibitor used in diagnostic tests for myasthenia gravis.
This compound is unique due to its specific structure and the presence of an oxygen bridge, which may contribute to its distinct pharmacological properties .
Eigenschaften
703398-83-8 | |
Molekularformel |
C16H38N2O+2 |
Molekulargewicht |
274.49 g/mol |
IUPAC-Name |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium |
InChI |
InChI=1S/C16H38N2O/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6/h7-16H2,1-6H3/q+2 |
InChI-Schlüssel |
OETCFVMENJQTTM-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.